Methyl 2-amino-1-naphthoate

Description

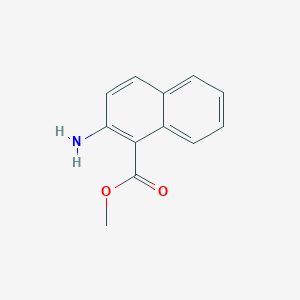

Methyl 2-amino-1-naphthoate (CAS No. 91569-18-5) is a naphthalene-derived ester with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It features an amino group (-NH₂) at the 2-position of the naphthalene ring and a methoxycarbonyl (-COOCH₃) group at the 1-position. This compound is typically stored at 2–8°C to maintain stability . Naphthoate derivatives, including this compound, are widely utilized in pharmaceuticals, catalysis, and dye industries due to their versatile reactivity and structural diversity .

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 2-aminonaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7H,13H2,1H3 |

InChI Key |

PQGRAFYHJVUGDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-amino-1-naphthoate belongs to a family of naphthoate esters with distinct substituents and positions. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Methyl 4-amino-1-naphthoate Molecular Formula: C₁₂H₁₁NO₂ (identical to this compound) . Substituent Position: The amino group is located at the 4-position instead of the 2-position. The SMILES notation (COC(=O)C1=CC=C(C2=CC=CC=C21)N) highlights the para-substitution pattern .

Methyl 1-bromo-2-naphthoate Molecular Formula: C₁₂H₉BrO₂ (molecular weight 265.10 g/mol) . Substituent: A bromine atom replaces the amino group at the 1-position. Reactivity: Bromine enhances electrophilicity, making the compound suitable for cross-coupling reactions or as a ligand in coordination chemistry . Crystal Structure: The bromo-substituted derivative forms stable crystals, as reported in crystallographic studies .

Physical and Chemical Properties

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-1-naphthoate, and how can reaction conditions be optimized for yield improvement?

this compound synthesis typically involves esterification and amination steps. For example, analogous naphthoate derivatives (e.g., brominated naphthoates) are synthesized via nucleophilic substitution or coupling reactions under controlled temperatures (60–80°C) and inert atmospheres . To optimize yields:

- Use catalysts like palladium complexes for amination.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization). Reference crystallographic data (e.g., single-crystal X-ray diffraction) to confirm structural fidelity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : - and -NMR to resolve aromatic protons and ester/amine functional groups.

- X-ray crystallography : Determines bond lengths, angles, and crystal packing, critical for confirming regioselectivity in naphthalene derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Identifies amine (-NH) and ester (-COOCH) vibrational modes.

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for extrapolating toxicity data?

Species-specific metabolism can influence toxicity outcomes. For example:

- Rodents may exhibit higher hepatic CYP450-mediated oxidation, leading to reactive intermediates, while primates show slower conjugation pathways .

- Methodological approach :

- Conduct in vitro microsomal assays (e.g., liver S9 fractions) across species.

- Use LC-MS/MS to track metabolites like hydroxylated or glucuronidated derivatives.

- Cross-reference with toxicokinetic models in Table B-1 (e.g., systemic effects in laboratory mammals vs. humans) .

Q. What computational models predict the environmental partitioning and degradation kinetics of this compound?

Environmental fate can be modeled using:

- Quantitative Structure-Activity Relationships (QSARs) : Estimate log (octanol-water partitioning) and biodegradation rates.

- Molecular dynamics simulations : Predict adsorption to soil organic matter or microplastics based on aromaticity and polar groups .

- Hydrolysis/photolysis studies : Conduct under controlled UV light and pH conditions to measure half-lives in water/sediment systems .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported toxicological data for this compound across different exposure routes?

Conflicting data (e.g., oral vs. inhalation toxicity) may arise from:

- Bioavailability differences : Lipid solubility affects absorption rates in dermal vs. oral exposure.

- Methodological mitigation :

- Standardize exposure protocols (e.g., OECD guidelines for acute toxicity testing).

- Use probabilistic risk assessment models to integrate multi-route data .

- Reconcile findings with literature search strategies in Table B-2, prioritizing peer-reviewed studies over grey literature .

Research Design Considerations

Q. What experimental frameworks are recommended for assessing endocrine-disrupting potential in this compound?

Leverage inclusion criteria from Table B-1 (e.g., endocrine system effects) :

- In vitro assays : ER/AR reporter gene assays in human cell lines (e.g., MCF-7).

- In vivo models : Zebrafish embryos for developmental endocrine disruption.

- Omics integration : Transcriptomic profiling (RNA-seq) to identify dysregulated hormone-responsive genes .

Environmental and Occupational Monitoring

Q. How can biomonitoring studies be designed to assess occupational exposure to this compound?

- Sample collection : Urine or blood from workers in synthesis facilities.

- Analytical methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.